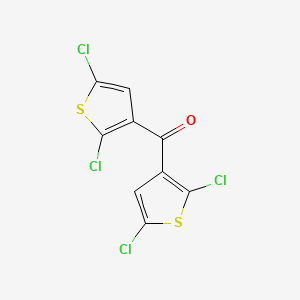

Bis(2,5-dichlorothiophen-3-yl)methanone

Description

Structure

3D Structure

Properties

CAS No. |

57248-15-4 |

|---|---|

Molecular Formula |

C9H2Cl4OS2 |

Molecular Weight |

332.1 g/mol |

IUPAC Name |

bis(2,5-dichlorothiophen-3-yl)methanone |

InChI |

InChI=1S/C9H2Cl4OS2/c10-5-1-3(8(12)15-5)7(14)4-2-6(11)16-9(4)13/h1-2H |

InChI Key |

OSWRANCNIFQVNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1C(=O)C2=C(SC(=C2)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of Bis 2,5 Dichlorothiophen 3 Yl Methanone

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy serves as a powerful, non-destructive tool for probing the functional groups and bonding arrangements within a molecule. By analyzing the absorption or scattering of infrared radiation, specific vibrational modes can be identified, offering a fingerprint of the compound's structure.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of Bis(2,5-dichlorothiophen-3-yl)methanone is anticipated to reveal characteristic absorption bands corresponding to its key functional groups. A prominent feature would be the strong absorption band associated with the carbonyl (C=O) stretching vibration, typically observed in the region of 1630-1680 cm⁻¹. The precise position of this band can provide insights into the electronic environment of the carbonyl group, including any resonance or inductive effects from the adjacent dichlorothiophene rings.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Carbonyl (C=O) Stretch | 1630 - 1680 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 |

Note: The data in this table is predictive and based on characteristic group frequencies. Actual experimental values may vary.

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR spectroscopy, FT-Raman spectroscopy provides information on the vibrational modes of a molecule based on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, FT-Raman is particularly effective for analyzing non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the symmetric stretching vibrations of the thiophene (B33073) rings and the C-Cl bonds are expected to be prominent. The carbonyl C=O stretch, while also present, may be weaker compared to the FT-IR spectrum. The combination of both FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule, aiding in a comprehensive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Insights

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the symmetry of the molecule. A single resonance signal is anticipated for the two equivalent protons on the thiophene rings. The chemical shift of this proton, likely appearing in the aromatic region (typically between δ 7.0 and 8.0 ppm), would be influenced by the electron-withdrawing effects of the chlorine atoms and the carbonyl group. The integration of this signal would correspond to the two protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) |

|---|

Note: The data in this table is an estimation. The actual chemical shift will depend on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, several distinct signals are expected, corresponding to the different carbon environments. A key signal would be that of the carbonyl carbon, which is typically found in the downfield region of the spectrum (around δ 180-200 ppm).

The thiophene rings would give rise to signals for the carbon atoms. The chemical shifts of these carbons would be influenced by the attached chlorine atoms and the carbonyl group. Carbons directly bonded to chlorine (C2 and C5) would be expected at a different chemical shift compared to the other ring carbons (C3 and C4).

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 180 - 200 |

| Thiophene C2, C5 (C-Cl) | 120 - 140 |

| Thiophene C3 (C-C=O) | 130 - 150 |

Note: This data is predictive. Actual values are dependent on the specific experimental setup.

Two-Dimensional (2D) NMR Techniques

To unambiguously assign the proton and carbon signals and to further elucidate the molecular structure, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.

A COSY spectrum would confirm the coupling between adjacent protons, although in this symmetric molecule, this might be limited. An HSQC spectrum would correlate the proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton resonance to the C4 carbon of the thiophene rings. Furthermore, HMBC (Heteronuclear Multiple Bond Correlation) experiments could be used to establish long-range correlations between protons and carbons, for instance, showing a correlation between the thiophene proton and the carbonyl carbon, thereby confirming the connectivity of the molecular fragments.

Despite a comprehensive search for the synthesis and spectroscopic characterization of this compound, no publicly available scientific literature or data could be found that details the preparation and subsequent analysis of this specific chemical compound.

Consequently, it is not possible to provide the requested detailed article on its advanced spectroscopic characterization, including data on its electronic spectroscopy, mass spectrometry, and redox properties. The absence of a documented synthesis method in the searched resources indicates that the compound may not have been synthesized or, if it has, its characterization data has not been published in accessible scientific journals or databases.

Therefore, the specific experimental data required to populate the outlined sections and subsections of the article—such as UV-Vis absorption maxima, fluorescence and phosphorescence emission wavelengths, mass-to-charge ratios and fragmentation patterns from ESI-MS and HRESIMS, or cyclic voltammetry data—are unavailable. Writing an article with the required level of scientific accuracy and detail is not feasible without this foundational information.

Advanced Spectroscopic Techniques for Electronic and Redox Properties

Electron Paramagnetic Resonance (EPR) Spectroscopy of Radical Ions

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for studying molecules with unpaired electrons. The electrochemical generation of radical anions or cations of this compound would allow for their characterization by EPR spectroscopy. Upon one-electron reduction or oxidation, the resulting radical ion can be analyzed to provide information about the distribution of the unpaired electron's spin density across the molecule.

For related bis(het)aryl substituted thiophenes, EPR studies on their electrochemically generated radical ions have proven effective. The resulting EPR spectrum's g-value and hyperfine coupling constants are key parameters. The g-value indicates the radical's electronic environment, while the hyperfine structure arises from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H, ¹³C, ³³S). Analysis of this structure reveals the extent to which the unpaired electron is localized on specific atoms, offering a detailed map of the spin distribution within the radical ion of this compound. Such experimental data, when compared with theoretical calculations, provides a rigorous test of computational models describing the molecule's electronic structure.

Spectroelectrochemistry (Coupled Cyclic Voltammetry and UV-Vis-NIR Spectroscopy)

Spectroelectrochemistry combines electrochemical methods, such as cyclic voltammetry (CV), with spectroscopic techniques like UV-Vis-NIR spectroscopy to characterize the electronic and optical properties of electrochemically generated species in situ. This powerful combination allows for the simultaneous measurement of a molecule's redox potentials and the absorption spectra of its various oxidation states.

Applying this technique to this compound would involve recording its UV-Vis-NIR absorption spectrum while the potential is swept to generate its radical ions (anion and cation) and potentially dicationic species. The CV would identify the potentials at which these redox events occur. The corresponding absorption spectra provide critical information on the electronic transitions of these charged species. For many substituted oligothiophenes, the formation of radical cations and dications is accompanied by the appearance of new, distinct absorption bands in the visible and near-infrared (NIR) regions. The energies and intensities of these bands are directly related to the electronic structure of the charged molecules and the extent of charge delocalization along the thiophene backbone. This data is crucial for understanding the material's potential use in electrochromic devices or as a charge carrier in organic electronics.

X-ray Absorption Spectroscopy (e.g., Sulfur K-edge)

X-ray Absorption Spectroscopy (XAS) is a highly specific technique for probing the local electronic and geometric structure around a particular element. For sulfur-containing compounds like this compound, Sulfur K-edge XAS provides invaluable information about the sulfur atoms. The technique involves exciting a sulfur 1s core electron to unoccupied molecular orbitals, giving rise to a characteristic absorption edge.

The pre-edge region of the X-ray Absorption Near-Edge Structure (XANES) spectrum is particularly informative. In thiophenic systems, distinct peaks corresponding to 1s → π* and 1s → σ* transitions are typically observed. The energy and intensity of these transitions are highly sensitive to the oxidation state of the sulfur atom and its chemical environment, including the nature of the substituents on the thiophene ring. For instance, the electron-withdrawing chlorine atoms and the carbonyl group in this compound would be expected to influence the energy of these transitions compared to unsubstituted thiophene. This makes Sulfur K-edge XAS an excellent tool for investigating the electronic structure of the sulfur centers within the molecule.

Rotational Spectroscopy for High-Resolution Structural Determination

Rotational spectroscopy, typically performed on gas-phase molecules in a pulsed jet, provides exceptionally precise information about a molecule's geometry. By measuring the frequencies of transitions between quantized rotational energy levels, one can determine the molecule's moments of inertia with very high accuracy. From these moments of inertia, a precise three-dimensional structure, including bond lengths and angles, can be derived.

While experimental data for this compound is not available, studies on thiophene and its derivatives demonstrate the power of this technique. For the title compound, rotational spectroscopy could determine the precise gas-phase conformation, including the dihedral angle between the two dichlorothiophene rings and the geometry of the central carbonyl bridge. By analyzing the spectra of different isotopologues (e.g., containing ³⁴S or ¹³C), a complete and unambiguous substitution structure (rₛ) could be determined. This high-resolution structural data serves as a critical benchmark for validating the accuracy of quantum chemical calculations.

Solid-State Structural Analysis: Single Crystal X-ray Diffraction

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While the crystal structure for this compound is not publicly available, the structure of the closely related analogue, Bis(2-iodothiophen-3-yl)methanone , provides significant insight into the expected molecular conformation and packing.

In the reported structure of Bis(2-iodothiophen-3-yl)methanone, the molecule adopts a conformation where the two thiophene rings are not coplanar. The two five-membered rings form a significant dihedral angle of 64.2(2)°. This twisted conformation is a key structural feature. The crystal packing is stabilized by weak intermolecular C—H···O hydrogen bonds, which link adjacent molecules. It is highly probable that this compound would adopt a similar twisted conformation due to steric hindrance between the chlorine atoms at the 2-positions and the carbonyl oxygen, as well as between the hydrogen atoms at the 4-positions. The crystal packing would likewise be influenced by weak intermolecular interactions.

Below is a table summarizing the crystallographic data for the analogue, Bis(2-iodothiophen-3-yl)methanone.

| Parameter | Value |

| Empirical Formula | C₉H₄I₂OS₂ |

| Formula Weight | 446.04 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1908 (9) |

| b (Å) | 11.4832 (10) |

| c (Å) | 10.9083 (10) |

| β (°) | 107.600 (1) |

| Volume (ų) | 1216.77 (19) |

| Z | 4 |

| Temperature (K) | 298 |

| Radiation | Mo Kα |

| Dihedral Angle (Rings) | 64.2 (2)° |

Computational Chemistry and Quantum Mechanical Investigations of Bis 2,5 Dichlorothiophen 3 Yl Methanone

Density Functional Theory (DFT) Applications in Electronic Structure Theory

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in quantum chemistry to investigate the electronic structure, properties, and reactivity of molecules. figshare.commdpi.com This approach is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. DFT calculations, often employing functionals like B3LYP and basis sets such as 6-311G(d,p), provide a balance between accuracy and computational cost, making them ideal for studying complex organic molecules like Bis(2,5-dichlorothiophen-3-yl)methanone. researchgate.net These theoretical calculations offer profound insights into molecular geometry, vibrational frequencies, electronic transitions, and various other physicochemical properties that are often challenging to determine experimentally.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical hardness, and electronic transport properties. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. mdpi.com

| Parameter | Energy (eV) |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | -6.85 |

| LUMO (Lowest Unoccupied Molecular Orbital) | -2.52 |

| Energy Gap (ΔE = ELUMO - EHOMO) | 4.33 |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. It is a primary tool for calculating electronic excitation energies, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) region of the electromagnetic spectrum. researchgate.netnih.gov The method predicts the wavelength of maximum absorption (λmax), oscillator strength (f), and the nature of the electronic transitions (e.g., π → π* or n → π*).

For this compound, TD-DFT calculations would likely predict significant electronic transitions involving the conjugated π-system of the thiophene (B33073) rings and the carbonyl group. The primary absorption bands would be attributed to HOMO→LUMO transitions. These theoretical spectra are invaluable for interpreting experimental UV-Vis data and understanding the photophysical properties of the compound. rsc.org

| Excitation Energy (eV) | Wavelength λ (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 3.98 | 311 | 0.452 | HOMO → LUMO |

| 4.51 | 275 | 0.189 | HOMO-1 → LUMO |

| 4.88 | 254 | 0.105 | HOMO → LUMO+1 |

DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. The calculation provides a set of normal modes of vibration and their corresponding frequencies. Theoretical vibrational spectra are crucial for the assignment of experimental spectral bands to specific molecular motions. nih.gov Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using a scaling factor. nih.gov

For this compound, key vibrational modes would include the C=O stretching of the ketone bridge, C-Cl stretching, C-S stretching, and various C-H and C=C vibrations within the thiophene rings. Comparing the calculated spectrum with experimental data allows for a detailed confirmation of the molecular structure.

| Vibrational Mode | Calculated Frequency (cm-1) | Assignment |

|---|---|---|

| ν(C=O) | 1675 | Carbonyl stretch |

| ν(C=C) | 1510, 1455 | Thiophene ring aromatic stretch |

| δ(C-H) | 1240 | In-plane C-H bend |

| ν(C-S) | 845 | C-S ring stretch |

| ν(C-Cl) | 710 | C-Cl stretch |

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors of a molecule. researchgate.netmdpi.com These tensors are then used to predict the isotropic chemical shifts (δ) for NMR-active nuclei, such as ¹H and ¹³C. Theoretical NMR calculations are instrumental in assigning signals in experimental spectra, confirming molecular structures, and studying conformational isomers. researchgate.netnih.gov

For this compound, the GIAO method would predict the chemical shifts for the hydrogen atoms on the thiophene rings and the various carbon atoms, including those of the carbonyl group, the chlorinated carbons, and other ring carbons. A strong correlation between calculated and experimental shifts provides high confidence in the structural assignment.

| Atom | Predicted 1H Shift (ppm) | Atom | Predicted 13C Shift (ppm) |

|---|---|---|---|

| H4, H4' | 7.45 | C=O | 182.5 |

| - | - | C3, C3' | 138.1 |

| - | - | C4, C4' | 131.2 |

| - | - | C2, C2' | 129.8 |

| - | - | C5, C5' | 128.5 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. nih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of high electron density and negative potential (sites for electrophilic attack), while blue indicates regions of low electron density and positive potential (sites for nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential. researchgate.netresearchgate.net

For this compound, NBO analysis would reveal significant intramolecular charge transfer interactions. Key interactions would include the delocalization of lone pair electrons from the sulfur (LP S) and chlorine (LP Cl) atoms into the antibonding π* orbitals of the thiophene rings and the carbonyl group. These hyperconjugative interactions are crucial for stabilizing the molecular structure. researchgate.net

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (S1) | π* (C2-C3) | 25.8 |

| LP (O) | π* (C3-C(O)) | 18.5 |

| LP (Cl) | π* (C2-C3) | 8.2 |

| π (C4-C5) | π* (C2-C3) | 15.4 |

Atoms In Molecules (AIM) Theory for Chemical Bonding Characterization

No published studies employing Atoms In Molecules (AIM) theory to characterize the chemical bonding of this compound were identified. This type of analysis would typically provide insights into the nature of covalent and non-covalent interactions within the molecule by examining the topology of the electron density, but such specific data for the target compound is not available.

Theoretical Studies on Charge Transport Properties

Theoretical investigations into the charge transport properties specific to this compound are not present in the available literature. While computational methods are used to study charge transport in thiophene derivatives for organic electronics, dedicated studies on this molecule have not been found. rsc.orgumons.ac.be Such research is crucial for evaluating a material's potential in semiconductor applications. scielo.br

Electronic Couplings and Reorganization Energies

Specific calculations of electronic couplings and reorganization energies for this compound could not be located. These parameters are fundamental to understanding charge mobility, with reorganization energy representing the energy cost of geometric relaxation upon charge transfer. cleanenergywiki.orgrsc.org Lower reorganization energies are generally desirable for efficient charge transport. cleanenergywiki.org However, no data tables or specific values for this compound have been published.

Kinetic Monte-Carlo Simulations for Charge Carrier Mobility

There are no available studies that use Kinetic Monte-Carlo (KMC) simulations to determine the charge carrier mobility of this compound. KMC simulations are a powerful tool for bridging molecular-level charge transfer rates to macroscopic mobility in disordered organic materials, but this technique has not been applied to the specified compound in the reviewed literature. rsc.orgstrath.ac.ukarxiv.orgaps.org

Quantum Chemical Studies on Thermodynamic Stability and Energetics

No dedicated quantum chemical studies on the thermodynamic stability and energetics of this compound were found. Computational methods like Density Functional Theory (DFT) are often used to calculate properties such as enthalpy of formation and bond dissociation energies to assess the stability of molecules, including halogenated compounds. nih.govorientjchem.orgssrn.cometsu.edu However, specific energetic data and stability analyses for this particular dichlorinated thiophene ketone are absent from the scientific record.

Structure-Property Relationship Elucidation through Computational Modeling

While computational modeling is a key methodology for elucidating structure-property relationships in thiophene-based materials, no studies specifically targeting this compound were identified. researchgate.netcam.ac.uknih.govresearchgate.net Such research would connect the molecule's specific structural features, like the presence and position of chlorine atoms and the ketone bridge, to its electronic and transport properties. The influence of halogenation on the molecular properties of thiophene derivatives is an active area of research, but findings for the target compound have not been reported. rsc.org

Advanced Materials Science and Optoelectronic Applications of Bis 2,5 Dichlorothiophen 3 Yl Methanone

Applications in Organic Electronics and Photonics

Thiophene-based molecules are widely recognized for their valuable electronic and optical properties, making them key components in the development of organic electronics. These properties are rooted in the electron-rich nature of the thiophene (B33073) ring, which facilitates charge transport and allows for the tuning of electronic energy levels through chemical modification. However, literature specifically detailing the use of Bis(2,5-dichlorothiophen-3-yl)methanone in these applications is not present in the reviewed sources.

Organic Field-Effect Transistors (OFETs)

No research articles or data were found that describe the synthesis, fabrication, or performance of Organic Field-Effect Transistors (OFETs) using this compound as the active semiconductor layer.

Organic Light-Emitting Diodes (OLEDs)

There is no available information on the application of this compound as an emitter, host, or charge-transport material in Organic Light-Emitting Diodes (OLEDs).

Organic Solar Cells (OSCs) and Dye-Sensitized Solar Cells (DSSCs)

While a structurally similar compound, Bis(2-iodothiophen-3-yl)methanone, has been mentioned as an intermediate for the synthesis of conjugated polymers for organic solar cell applications, there are no studies available that specifically report the use or performance of this compound in either OSCs or DSSCs. nih.govnih.gov Similarly, other chlorinated thiophene derivatives have been investigated as additives in OSCs, but not the specific methanone (B1245722) compound requested. researchgate.netnankai.edu.cn

Electrochromic Materials and Devices

Although various thiophene-based polymers and molecules are known for their electrochromic properties, no specific research could be located that investigates the electrochromism of this compound or its potential use in electrochromic devices. mdpi.comrsc.org

Nonlinear Optical (NLO) Materials

Theoretical and experimental studies have been conducted on other 2,5-dichlorothiophene (B70043) derivatives, such as 3,4-biaryl-2,5-dichlorothiophene, to explore their potential as Nonlinear Optical (NLO) materials. mdpi.com However, there is no corresponding research available that characterizes the NLO properties of this compound.

Role as Building Blocks in Conjugated Polymer Synthesis

The synthesis of conjugated polymers from thiophene-based monomers is a cornerstone of organic electronics. Typically, di-halogenated thiophenes are used in cross-coupling polymerization reactions, such as Suzuki, Stille, or direct arylation polymerization, to create extended π-conjugated systems. These polymers are the active materials in organic solar cells, light-emitting diodes, and field-effect transistors.

Theoretically, this compound could serve as a monomer in such polymerization reactions. The chlorine atoms at the 2 and 5 positions of the thiophene rings are suitable leaving groups for various cross-coupling methods. The central ketone group would be expected to influence the electronic properties of the resulting polymer, potentially increasing its electron affinity and altering its absorption and emission characteristics. However, a review of available literature did not yield specific examples of polymers synthesized using this monomer or data on their resulting properties.

Chemical and Fluorescent Sensor Development

Thiophene-based molecules are frequently employed in the design of chemical and fluorescent sensors. The fluorescence of these compounds can be sensitive to the presence of specific analytes, leading to "turn-on" or "turn-off" sensing mechanisms. The electron-rich nature of the thiophene ring can be modulated by substituents to tune its interaction with various chemical species.

Coordination Chemistry and Ligand Applications

In the field of coordination chemistry, thiophene derivatives can act as ligands, binding to metal centers through the sulfur atom or other functional groups. The resulting metal complexes can have interesting catalytic, magnetic, or photophysical properties.

The carbonyl group in this compound offers a potential coordination site for metal ions. The geometry and electronic environment of the thiophene rings would influence the coordination properties of the ligand and the stability and reactivity of the resulting metal complexes. As with the other potential applications, there is a lack of specific research in the public domain that explores the use of this compound as a ligand in coordination chemistry.

Future Research Directions and Translational Perspectives for Dichlorothiophene Ketone Systems

Development of Novel and Sustainable Synthetic Methodologies

The progression from laboratory-scale synthesis to industrial viability for dichlorothiophene ketones hinges on the development of more efficient, cost-effective, and environmentally benign synthetic strategies. Traditional methods for creating thiophene (B33073) derivatives, such as the Paal–Knorr or Gewald reactions, often require harsh conditions and may produce low yields. nih.gov Modern organic synthesis is increasingly focused on green chemistry principles to minimize waste and environmental impact. nih.gov

Future research will likely concentrate on metal-catalyzed cross-coupling reactions, which have already transformed thiophene synthesis by offering high regioselectivity and functional group tolerance. nih.govnih.gov Palladium-catalyzed methods like the Suzuki and Stille couplings are valuable for constructing complex thiophene structures. nih.govrsc.org For ketone synthesis specifically, the Fukuyama coupling presents a viable route for creating diaryl ketones from thioesters and organozinc reagents, with newer phosphine-free catalyst systems like Pd(dba)₂ improving yields. rsc.org

A significant area of development is the move towards metal-free and sustainable approaches. nih.gov This includes using inexpensive and readily available sulfur sources like elemental sulfur or potassium sulfide. nih.govorganic-chemistry.org The adoption of green solvents, such as water, deep eutectic solvents, or even solvent-free conditions facilitated by microwave irradiation, can dramatically reduce the environmental footprint of these syntheses. organic-chemistry.orgrsc.orgorganic-chemistry.org For instance, the use of sodium halides with copper (II) sulfate (B86663) in ethanol (B145695) provides an environmentally benign method for producing halogenated thiophenes. nih.gov Direct Arylation Polymerization (DArP) is another promising green technique that avoids the need for toxic organotin reagents and pre-activation of C-H bonds, making it a more cost-effective and atom-economical process. rsc.org

| Methodology | Catalyst/Reagents | Key Advantages | Sustainability Aspect | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Palladium (e.g., Pd(PPh₃)₄) | High yield, good functional group tolerance for biaryl synthesis. | Requires pre-functionalized organoboron reagents. | nih.govmdpi.com |

| Fukuyama Coupling | Palladium (e.g., Pd(dba)₂) | Effective for unsymmetrical diaryl ketone synthesis from thioesters. | Avoids more toxic organocadmium or organomercury reagents. | rsc.org |

| Gewald Reaction | Base-catalyzed, elemental sulfur | Multicomponent reaction for synthesizing 2-aminothiophenes. | Often uses elemental sulfur, which has low toxicity. nih.gov | nih.govnih.gov |

| Direct Arylation Polymerization (DArP) | Palladium-based catalysts | Reduces synthetic steps, avoids toxic organotin reagents. | Cost-effective, greener by avoiding synthesis of organometallic monomers. | rsc.org |

| Metal-Free Synthesis | Potassium sulfide, elemental sulfur | Avoids metal toxicity and catalyst costs. | High atom economy, aligns with green chemistry principles. | nih.gov |

| Microwave-Assisted Synthesis | Lawesson's reagent or PSCl₃/H₂O/Et₃N | Rapid, efficient, often solvent-free. | Reduces reaction times and energy consumption. | organic-chemistry.org |

Integration of Advanced In Silico Design with Experimental Synthesis

The synergy between computational chemistry and experimental synthesis is accelerating the discovery of new materials with tailored properties. In silico techniques, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are indispensable tools for predicting the structural, electronic, and optical properties of dichlorothiophene ketone systems before undertaking laborious and costly synthesis. africaresearchconnects.comresearchgate.netrsc.org

Computational models can accurately calculate key parameters that govern a material's performance in electronic devices. researchgate.net These include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO energy gap (E_g), and intramolecular charge transfer (ICT). researchgate.netrsc.org For example, DFT calculations have been used to study how different substituents on a thiophene ring affect its electronic structure and reactivity. africaresearchconnects.comresearchgate.net This predictive power allows researchers to screen vast libraries of virtual compounds and identify candidates with optimal characteristics for specific applications, such as a low energy gap for organic solar cells or specific energy levels for efficient charge injection in OLEDs. researchgate.netresearchgate.net

Recent studies have demonstrated a strong correlation between theoretically calculated properties and experimental results for thiophene-based molecules. rsc.orgnih.gov For instance, a computational study on novel thiophene derivatives successfully predicted their chemical reactivity and potential for reducing cancer cell adhesion, with the compound exhibiting the most favorable calculated binding energy also showing the best experimental performance. nih.gov This integrated approach not only streamlines the design process but also provides deeper insights into structure-property relationships, guiding the rational design of next-generation materials. africaresearchconnects.comrsc.org

| Parameter | Computational Method | Significance for Material Properties | Reference |

|---|---|---|---|

| HOMO Energy | DFT | Relates to the electron-donating ability; crucial for charge transport in p-type semiconductors. | researchgate.netresearchgate.netnih.gov |

| LUMO Energy | DFT | Relates to the electron-accepting ability; important for n-type semiconductors and electron injection. | researchgate.netresearchgate.netnih.gov |

| HOMO-LUMO Gap (E_g) | DFT | Determines the energy of light absorption and emission; a key factor in photovoltaics and OLEDs. | researchgate.netnih.gov |

| First Hyperpolarizability (βo) | DFT | Indicates the potential for non-linear optical (NLO) applications. | mdpi.com |

| Molecular Electrostatic Potential (MEP) | DFT | Visualizes charge distribution, predicting sites for electrophilic and nucleophilic attack and intermolecular interactions. | rsc.org |

| Vertical Absorption Maximum | TD-DFT | Predicts the wavelength of maximum light absorption, essential for designing dyes and photovoltaic materials. | rsc.org |

Exploration of Multifunctional Dichlorothiophene-Based Materials

The rigid, planar structure and electron-rich nature of the thiophene ring make it a foundational component for a wide array of organic electronic materials. juniperpublishers.combeilstein-journals.org The introduction of a ketone linker and dichloro-substituents further tunes these properties, enhancing stability and performance. Future research will focus on leveraging the versatility of the bis(2,5-dichlorothiophen-3-yl)methanone core to create multifunctional materials that can perform several roles within a single device or system.

Thiophene-based polymers and small molecules are already well-established as active components in several areas:

Organic Field-Effect Transistors (OFETs): Thiophene-based semiconductors are known for their excellent charge transport properties. ntu.edu.twscispace.com Blending small molecules with conjugated polymers can enhance charge mobility by combining the high crystallinity of the small molecule with the superior film-forming qualities of the polymer. ntu.edu.tw

Organic Light-Emitting Diodes (OLEDs): As emissive materials, thiophene derivatives can be designed to emit light across the visible spectrum. researchgate.netbeilstein-journals.org Donor-π-acceptor (D-π-A) architectures incorporating thiophene linkers have shown high fluorescence quantum yields, a critical factor for efficient light emission. beilstein-journals.org

Organic Photovoltaics (OPVs): In solar cells, thiophene-based materials serve as electron donor materials due to their ability to absorb sunlight and generate excitons. juniperpublishers.comresearchgate.net

Sensors: The electronic properties of polythiophenes can be modulated by their interaction with external analytes, making them suitable for chemical and biological sensors. researchgate.net

The future lies in creating materials that integrate these functions. For example, a single dichlorothiophene-based material could be developed to act as both a light-emitter and a charge-transporter in a "light-emitting transistor." Another avenue is the development of "theranostic" materials that combine diagnostic sensing with therapeutic action. The inherent processability of these organic materials also makes them suitable for flexible and wearable electronics. juniperpublishers.comscispace.com

| Application Area | Material Type | Key Property | Reference |

|---|---|---|---|

| Organic Field-Effect Transistors (OFETs) | Small Molecules, Conjugated Polymers | High charge carrier mobility, ordered crystalline structure. | juniperpublishers.comntu.edu.twscispace.com |

| Organic Light-Emitting Diodes (OLEDs) | Small Molecules (D-π-A type) | High fluorescence quantum yield, tunable emission spectra. | researchgate.netbeilstein-journals.org |

| Organic Photovoltaics (OPVs) | Conjugated Polymers, Small Molecules | Broad light absorption, suitable HOMO/LUMO energy levels. | juniperpublishers.comresearchgate.net |

| Sensors | Functionalized Polythiophenes | Changes in optical/electrical properties upon analyte binding. | researchgate.net |

| Flexible Electronics | Solution-Processable Polymers | Good film-forming properties, mechanical flexibility. | juniperpublishers.comscispace.com |

Challenges and Opportunities in Scalable Production and Device Integration

Despite the promising properties of dichlorothiophene ketone systems, their transition from academic research to commercial products faces significant hurdles related to manufacturing and implementation.

Challenges:

Scalable Synthesis: Many high-performing materials are synthesized through complex, multi-step processes that are not economically viable on a large scale. The use of expensive noble metal catalysts (e.g., palladium) and the need for rigorous purification at each step contribute to high production costs. rsc.org

Processability and Morphology: The performance of organic electronic devices is highly dependent on the morphology of the active thin film. acs.org Achieving uniform, highly ordered crystalline films from solution is challenging. The solubility of small molecules can be limited, leading to aggregation and poor film quality. ntu.edu.tw

Device Stability and Lifetime: Organic materials can be susceptible to degradation from oxygen, moisture, and light, which limits the operational lifetime of devices. While halogenation, as in dichlorothiophenes, can improve stability, long-term performance remains a key concern. juniperpublishers.com

Integration: Integrating these organic materials with other device components (electrodes, substrates) requires careful engineering to ensure efficient charge injection/extraction and minimize interface resistance.

Opportunities:

Advanced Synthesis Protocols: The development of greener and more efficient synthetic routes, like the aforementioned Direct Arylation Polymerization (DArP), offers a path to reduced costs and environmental impact. rsc.org Continuous flow chemistry is another avenue that could enable safer and more scalable production.

Material and Process Engineering: Chemical doping is a powerful technique to enhance the conductivity of thiophene-based polymers. acs.org Innovative processing techniques, such as "serial doping," have been shown to induce crystallization and improve thin-film morphology, leading to higher conductivity. acs.org

Encapsulation and Packaging: Advances in encapsulation technologies are crucial for protecting sensitive organic layers from the environment, thereby extending device lifetime and reliability.

Flexible and Printed Electronics: The primary advantage of organic materials is their suitability for low-cost, large-area fabrication methods like printing. scispace.com Overcoming the current challenges will open up vast markets in flexible displays, wearable sensors, and disposable electronics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Bis(2,5-dichlorothiophen-3-yl)methanone, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using 2,5-dichlorothiophene and a suitable acyl chloride. Optimization involves controlling reaction temperature (0–5°C to minimize side reactions) and using Lewis acids like AlCl₃. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Yield optimization may require stoichiometric adjustments of the acyl chloride and monitoring reaction progress via TLC .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring accurate bond-length and angle measurements .

- NMR spectroscopy : Compare experimental ¹H/¹³C NMR spectra with computational predictions (DFT-based tools) to validate substituent positions. For halogenated compounds, ¹⁹F NMR analogs (as in ) may guide interpretation of chlorine-induced splitting patterns .

Q. What stability considerations are critical for handling this compound in ambient conditions?

- Methodology : Conduct thermogravimetric analysis (TGA) to assess thermal stability. Store the compound in dark, anhydrous environments (argon atmosphere) to prevent photodegradation and hydrolysis. Monitor purity over time via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?

- Methodology :

- Cross-validate experimental NMR/X-ray data with DFT-optimized structures (e.g., Gaussian or ORCA software). Discrepancies in dipole moments or torsional angles may arise from solvent effects in experiments vs. gas-phase calculations. Use implicit solvation models (e.g., PCM) to align computational and experimental data .

- For crystallographic disagreements, re-examine SHELXL refinement parameters (e.g., thermal displacement factors) to rule out disorder or twinning artifacts .

Q. What strategies are effective for probing the electronic properties of this compound in optoelectronic applications?

- Methodology :

- Perform cyclic voltammetry to determine HOMO/LUMO levels. Compare with UV-Vis absorption edges to calculate bandgaps.

- Use time-dependent DFT (TD-DFT) to simulate electronic transitions, correlating with experimental data. Chlorine substituents may introduce hyperconjugative effects, altering charge-transfer dynamics .

Q. How can researchers assess the compound’s potential toxicity in biological systems without commercial assay kits?

- Methodology : Adapt the Mosmann in vitro cytotoxicity assay ():

- Expose cell lines (e.g., HeLa or HEK293) to graded concentrations of the compound.

- Measure viability via MTT assay, using DMSO as a solubilizing agent. Include positive controls (e.g., cisplatin) and normalize data to solvent-only baselines .

Q. What crystallographic challenges arise when analyzing halogenated thiophene derivatives like this compound?

- Methodology :

- Chlorine atoms cause high electron density, complicating X-ray phase determination. Use SHELXD for dual-space recycling to resolve heavy-atom positions.

- For twinned crystals, employ SHELXE to iteratively improve phase estimates. High-resolution data (≤1.0 Å) is critical for reliable refinement .

Q. How can the reactivity of the ketone group in this compound be leveraged for derivatization?

- Methodology :

- Perform nucleophilic additions (e.g., Grignard reagents) under anhydrous conditions. Monitor reaction progress via FT-IR for carbonyl peak (C=O) disappearance (~1700 cm⁻¹).

- For condensation reactions (e.g., hydrazones), optimize pH and temperature to avoid side reactions with electron-deficient thiophene rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.